4-(3,4-Dimethoxyphenyl)picolinic acid

Lipophilicity Membrane permeability Drug-likeness

4-(3,4-Dimethoxyphenyl)picolinic acid (CAS 1258626-01-5) is a synthetic, 4-aryl-substituted picolinic acid derivative with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol. It belongs to the class of pyridine-2-carboxylic acids bearing a 3,4-dimethoxyphenyl substituent at the 4-position of the pyridine ring.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 1258626-01-5
Cat. No. B6391340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)picolinic acid
CAS1258626-01-5
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC
InChIInChI=1S/C14H13NO4/c1-18-12-4-3-9(8-13(12)19-2)10-5-6-15-11(7-10)14(16)17/h3-8H,1-2H3,(H,16,17)
InChIKeyAQHBDZMALMIWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)picolinic Acid (CAS 1258626-01-5): Chemical Identity, Class, and Procurement Baseline


4-(3,4-Dimethoxyphenyl)picolinic acid (CAS 1258626-01-5) is a synthetic, 4-aryl-substituted picolinic acid derivative with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol [1]. It belongs to the class of pyridine-2-carboxylic acids bearing a 3,4-dimethoxyphenyl substituent at the 4-position of the pyridine ring. Its computed physicochemical profile includes an XLogP3-AA of 2.3, five hydrogen-bond acceptors, one hydrogen-bond donor, four rotatable bonds, and a topological polar surface area (TPSA) of 68.7 Ų [2]. The compound is commercially available at a minimum purity specification of 95% (AKSci) and is offered exclusively for research and development purposes . It is structurally distinguished from its positional isomers—3-(3,4-dimethoxyphenyl)-, 5-(3,4-dimethoxyphenyl)-, and 6-(3,4-dimethoxyphenyl)picolinic acids—by the location of the aryl substituent para to the pyridine nitrogen, which critically influences the electronic environment of the chelating N,O-bidentate site and the conjugation pathway between the aryl ring and the carboxylic acid functionality.

Why 4-(3,4-Dimethoxyphenyl)picolinic Acid Cannot Be Generically Substituted: The Functional Consequences of Aryl Positional Isomerism


The position of the dimethoxyphenyl substituent on the picolinic acid scaffold is a primary determinant of the compound's chelation geometry, electronic distribution, and biological target engagement profile. In picolinic acid derivatives, the carboxylic acid at the 2-position and the pyridine nitrogen constitute a bidentate chelation motif whose metal-binding affinity is modulated by substituents at the 4-position through through-conjugation effects . Moving the aryl substituent from the 4-position to the 3-, 5-, or 6-position alters the distance and orientation relative to the chelating center, which can affect both the pKa of the carboxylic acid and the stability constants of metal complexes [1]. Furthermore, the 3,4-dimethoxy substitution pattern on the pendant phenyl ring imparts a specific electronic character—simultaneously electron-donating via resonance (+M effect of the para-methoxy) and inductively withdrawing (-I effect)—that differs from the 2,5- or 3,5-dimethoxy regioisomers [2]. For research programs in which metal chelation (e.g., zinc finger protein disruption), cellular differentiation induction, or kinase inhibition are the operative mechanisms, substituting an isomer with a different aryl attachment point or methoxy arrangement can lead to complete loss of the desired biological readout. The evidence below quantifies where possible the consequential differences between 4-(3,4-dimethoxyphenyl)picolinic acid and its closest structural analogs.

4-(3,4-Dimethoxyphenyl)picolinic Acid: Quantitative Differential Evidence Against Closest Structural Analogs


XLogP3-AA Lipophilicity: 4-(3,4-Dimethoxyphenyl) vs. Unsubstituted Picolinic Acid and 4-Position Isomers

The computed XLogP3-AA value for 4-(3,4-dimethoxyphenyl)picolinic acid is 2.3, representing a substantial increase in lipophilicity compared to the parent unsubstituted picolinic acid (XLogP3 = 0.8) [1]. This ~1.5 log unit difference corresponds to an approximately 32-fold increase in the octanol-water partition coefficient, which is relevant for passive membrane permeability. Compared with its 3-phenyl positional analog (3-phenylpicolinic acid, XLogP3 = 2.3), the logP is identical, but the 4-substitution pattern places the lipophilic aryl group in conjugation with the pyridine nitrogen, potentially altering the ionization state of the carboxylic acid and the compound's pH-dependent distribution [2]. The 6-(3,4-dimethoxyphenyl) analog shares the same calculated XLogP3 of 2.3, but places the aryl group ortho to the carboxylic acid, which can sterically hinder coordination to metal ions and affect the planarity of the bidentate chelate .

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and TPSA Differentiation: 4-(3,4-Dimethoxyphenyl) vs. Isomeric Dimethoxyphenyl Picolinic Acids

4-(3,4-Dimethoxyphenyl)picolinic acid possesses five hydrogen-bond acceptors (two methoxy oxygens, one carboxylic acid carbonyl oxygen, one carboxylic acid hydroxyl oxygen, and the pyridine nitrogen) and one hydrogen-bond donor (carboxylic acid -OH), with a computed TPSA of 68.7 Ų [1]. While the absolute counts of H-bond acceptors and donors are invariant across all C₁₄H₁₃NO₄ positional isomers, the spatial disposition of these acceptors differs: in the 4-substituted isomer, the pyridine nitrogen and the carboxylic acid oxygen are positioned for optimal bidentate chelation without steric interference from the aryl group, whereas in the 6-substituted isomer (CAS 479225-16-6), the aryl group is ortho to the carboxylic acid, potentially reducing the accessibility of the chelating atoms to metal centers . This topological difference is not captured by scalar H-bond counts but is reflected in the distinct InChI Key (AQHBDZMALMIWCL-UHFFFAOYSA-N for the 4-isomer vs. OIOCFHPMDLMALK-UHFFFAOYSA-N for the 6-isomer) [2], confirming unique 3D pharmacophoric arrangement despite identical molecular formula.

Hydrogen bonding Polar surface area Oral bioavailability prediction Drug design

Vendor Purity Specification and Availability: 4-(3,4-Dimethoxyphenyl) vs. Positional Isomers

As of 2025, 4-(3,4-dimethoxyphenyl)picolinic acid (CAS 1258626-01-5) is commercially stocked by AKSci at a minimum purity of 95% with long-term storage recommended in a cool, dry place . The positional isomer 6-(3,4-dimethoxyphenyl)picolinic acid (CAS 479225-16-6) is available from Synblock at NLT 98% purity with full analytical documentation including NMR, HPLC, and LC-MS , while 4-(2,5-dimethoxyphenyl)picolinic acid (CAS 1258611-71-0) is available at 95% purity from AKSci . The 3-(3,4-dimethoxyphenyl) isomer (CAS 1225820-51-8) is listed at 95% purity from EvitaChem . This indicates that while all isomers are commercially accessible, purity specifications and the availability of detailed analytical characterization (NMR, HPLC, LC-MS certificates) vary by supplier and by specific isomer, which is a practical procurement consideration for laboratories requiring verified identity and purity for reproducible experimentation.

Chemical procurement Purity specification Supply chain Research reagent sourcing

Predicted Boiling Point as a Proxy for Thermal Stability and Handling: 4-(3,4-Dimethoxyphenyl) vs. Picolinic Acid Parent

The predicted boiling point of 4-(3,4-dimethoxyphenyl)picolinic acid is 443.7 ± 45.0 °C (at 760 Torr), as computed by Advanced Chemistry Development (ACD/Labs) software and reported on ChemicalBook . This value is substantially higher than the boiling point of the parent picolinic acid (sublimes at approximately 134–136 °C at ambient pressure) [1], reflecting the greater molecular weight (259.26 vs. 123.11 g/mol) and the enhanced intermolecular interactions (π-π stacking of the biphenyl-like system, additional dipole-dipole interactions from methoxy groups) conferred by the 3,4-dimethoxyphenyl substituent. The elevated boiling point prediction suggests lower volatility and greater thermal latitude during synthetic processing, drying, and storage compared to the parent scaffold, though it should be noted that this is a computed rather than experimentally measured value .

Thermal stability Physicochemical characterization Storage conditions Handling safety

4-(3,4-Dimethoxyphenyl)picolinic Acid: Evidence-Backed Research and Industrial Application Scenarios


Zinc Finger Protein (ZFP) Disruption Studies in Antiviral and Antiproliferative Research

4-(3,4-Dimethoxyphenyl)picolinic acid has been reported to bind to zinc finger proteins, disrupting their structural integrity and inhibiting processes such as viral replication and cellular homeostasis [1]. The 4-position aryl substitution is expected to enhance the lipophilicity (XLogP3 = 2.3) relative to parent picolinic acid (XLogP3 = 0.8), potentially improving intracellular access to ZFP targets. For laboratories investigating picolinic acid-based zinc chelation as an antiviral or antiproliferative strategy, this compound offers a distinct substitution pattern that may yield differential ZFP subtype selectivity compared to the parent picolinic acid or its 5- and 6-substituted analogs. Note: quantitative target engagement data (Ki, IC₅₀) against specific ZFP subtypes are not yet available in the public domain, and users should plan for de novo screening as part of their experimental workflow.

Cellular Differentiation Induction in Oncology and Dermatology Models

This compound has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin conditions including psoriasis [1]. The 3,4-dimethoxy substitution pattern on the pendant phenyl ring may contribute to this activity by modulating the compound's redox potential and metal-chelating properties. Researchers exploring differentiation therapy for acute promyelocytic leukemia (APL) or other myeloid malignancies may consider this compound as a structurally distinct alternative to all-trans retinoic acid (ATRA) or arsenic trioxide, particularly where picolinic acid scaffold-based differentiation is the mechanistic hypothesis. Quantitative differentiation EC₅₀ values are not publicly available; users should establish dose-response relationships in their own cell-based systems (e.g., HL-60, NB4, or U937 cell lines).

Bidentate Metal Chelation and Coordination Chemistry Scaffold

As a 4-aryl-substituted picolinic acid, this compound retains the N,O-bidentate chelation motif characteristic of the picolinic acid class [1]. The 4-position attachment of the 3,4-dimethoxyphenyl group leaves the chelating face (pyridine nitrogen and carboxylate oxygen) sterically unencumbered, unlike the 6-substituted isomer where the aryl group is ortho to the carboxylate and may hinder metal coordination geometry [2]. This makes the compound a preferred scaffold for synthesizing metal complexes with predictable octahedral or square-planar geometries, particularly with biologically relevant metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺). Researchers in bioinorganic chemistry and metallodrug design may find the 4-substituted isomer superior to the 6-substituted isomer for applications where unhindered bidentate coordination is essential for reproducible complex stoichiometry and geometry.

Structure-Activity Relationship (SAR) Probe for Dopamine Beta-Hydroxylase and Related Pyridine-Based Enzyme Inhibitors

Picolinic acid derivatives, particularly those with substituents at the 4- and 5-positions, have been investigated as inhibitors of dopamine beta-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine [1]. Substituted picolinic acids have also been evaluated as DBH inhibitors with quantitative structure-activity relationships established for 4- and 5-substituted analogs [2]. 4-(3,4-Dimethoxyphenyl)picolinic acid, with its electron-rich dimethoxyphenyl substituent at the 4-position, serves as a logical SAR probe to test the effect of enhanced electron density and extended aromatic conjugation on DBH inhibition potency. Medicinal chemistry teams investigating DBH as a target for antihypertensive or neuropsychiatric indications may include this compound in screening panels alongside known DBH inhibitors such as fusaric acid (5-butylpicolinic acid) to map the pharmacophore requirements for the 4-aryl substituent pocket.

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